2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Historical Context and Discovery
The development of this compound represents a convergence of two well-established areas of heterocyclic chemistry that have evolved over more than a century. The benzoxazole ring system, one of the most prominent heterocyclic structures found in biologically active compounds, has its origins in early heterocyclic chemistry research where scientists explored the fusion of benzene rings with five-membered heteroaromatic systems. The exploration of oxazole and related compounds set the stage for the development of benzoxazole derivatives, with initial synthesis likely beginning in the early to mid-twentieth century as part of broader efforts in heterocyclic chemistry. Researchers experimented with various reaction conditions, catalysts, and starting materials to optimize the synthesis and increase yields of these important heterocyclic compounds.
The phthalimide component of this hybrid compound has an equally rich historical background in synthetic chemistry. Phthalimide, which is a bicyclic aromatic nitrogen heterocycle with a pKa value of 8.3, can be considered as a carboxylic acid bioisostere. Due to its lipophilic and neutral properties, phthalimide and its derivatives can easily cross biological membranes and therefore exhibit pharmaceutical potential. The recognition of phthalimide as a favorable building block due to its oxidative stability, heat-stable characteristics, and resistance to various chemical conditions led to its widespread incorporation into pharmaceutical research.
The specific combination of these two heterocyclic systems into hybrid molecules like this compound represents a more recent development in medicinal chemistry, where researchers have sought to combine the beneficial properties of multiple pharmacophores into single molecular entities. This approach has gained particular momentum in the past two decades as synthetic methodologies have become more sophisticated and the understanding of structure-activity relationships has advanced.
Classification as a Phthalimide-Benzoxazole Hybrid
The compound this compound is classified as a phthalimide-benzoxazole hybrid due to its distinctive structural architecture that incorporates both heterocyclic systems within a single molecular framework. The compound belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety and are imide derivatives of phthalic anhydrides. This classification is further refined by the presence of the benzoxazole substituent, creating a unique hybrid structure that combines the properties of both parent systems.
The molecular formula of C17H11ClN2O3 with a molecular weight of 326.74 grams per mole reflects the complexity of this hybrid structure. The compound contains seventeen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, distributed across both the phthalimide and benzoxazole components of the molecule. The structural arrangement includes a benzoxazole ring system substituted with a chlorine atom at the 6-position, connected through a two-carbon ethyl linker to the nitrogen atom of the phthalimide moiety.
The unique structural features of this hybrid compound can be broken down into several key components. The benzoxazole portion consists of a benzene ring fused with an oxazole ring, where the oxazole contains both oxygen and nitrogen heteroatoms in a five-membered ring system. The chlorine substitution at the 6-position of the benzoxazole ring enhances the electronic properties and potentially affects both the chemical reactivity and biological activity of the compound. The phthalimide component features the characteristic bicyclic structure with two carbonyl groups flanking a nitrogen atom, creating a rigid and planar aromatic system that contributes to the overall stability of the molecule.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its role as a single compound, representing instead a paradigm for the design and synthesis of hybrid heterocyclic systems with enhanced properties. Benzoxazole derivatives have been extensively utilized in drug discovery due to their broad substrate scope and functionalization capabilities, offering several biological activities that make them valuable scaffolds in medicinal chemistry. The incorporation of the phthalimide moiety adds an additional dimension of biological activity, as phthalimide-containing compounds have been designed and developed as antitumor, anti-inflammatory, anti-Alzheimer's disease, antipsychotic, antimicrobial, anticonvulsant, anxiolytic, and anti-human immunodeficiency virus agents.
The compound serves as an important model for understanding structure-activity relationships in hybrid heterocyclic systems. Research has demonstrated that benzoxazole derivatives exhibit a wide range of biological features, including analgesic, antibacterial, anti-inflammatory, antihyperglycemic, anticancer, antiviral, antifungal, antileishmanial, and antitubercular activities. When combined with the phthalimide pharmacophore, which has its own distinct biological profile, the resulting hybrid compounds often exhibit synergistic or enhanced biological activities compared to their individual components.
The synthetic accessibility of this compound and related analogs has made it an attractive target for medicinal chemists seeking to develop new therapeutic agents. The modular nature of the hybrid structure allows for systematic modification of either the benzoxazole or phthalimide components, enabling structure-activity relationship studies that can guide the development of more potent and selective compounds. This approach has been particularly valuable in the development of anticancer agents, where researchers have synthesized series of benzoxazole and benzothiazole derivatives incorporated with phthalimide cores.
Overview of Current Research Applications
Current research applications of this compound span multiple areas of pharmaceutical and chemical research, with particular emphasis on its potential as an anticancer and antimicrobial agent. Recent studies have focused on the synthesis and evaluation of benzoxazole-phthalimide hybrids as antitumor-apoptotic agents, where researchers have synthesized series of twelve benzoxazole and benzothiazole derivatives incorporated with phthalimide cores specifically as anticancer agents. These investigations have revealed that certain compounds in this class exhibit remarkable potency against cancer cell lines, with some derivatives showing half-maximal inhibitory concentration values in the low micromolar to nanomolar range.
The compound has found significant utility as a chemical building block in synthetic organic chemistry, where its unique structure allows for various functionalizations that make it valuable in the preparation of more complex molecules. In biological and medicinal research contexts, this compound and related analogs have been studied for their antimicrobial, antifungal, and anticancer properties, with researchers actively exploring their potential in drug discovery and development programs. The industrial applications of benzoxazole derivatives, including their use in the production of dyes, pigments, and polymers, have also contributed to the broader interest in compounds like this phthalimide-benzoxazole hybrid.
Recent research has particularly focused on the mechanism of action studies for these hybrid compounds. Cell cycle analysis has revealed that test compounds can exert pre-G1 apoptosis and cell cycle arrest at the G2/M phase, with achieved results suggesting that apoptosis occurs due to activation of caspase-7 and caspase-9. These mechanistic insights have proven valuable for understanding how structural modifications in the hybrid compounds can be optimized to enhance their therapeutic potential.
The antimicrobial research applications have shown promising results, with benzothiazole-phthalimide hybrids demonstrating effectiveness against both gram-positive and gram-negative bacteria, as well as various fungal strains. Studies have revealed that these compounds show mild to significant antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentration values comparable to or better than standard antimicrobial agents. The antifungal activity has been particularly noteworthy against Candida species, whose infections are of great concern due to their significantly increased incidence in recent years, especially in immunocompromised patients.
Properties
IUPAC Name |
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXRNPUVWHFAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166866 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-84-3 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-chloro-2-benzoxazolyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that contains an isoindole derivative and a benzoxazole moiety. The molecular formula is C17H11ClN2O3, and its molecular weight is 326.7 g/mol.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClN2O3 |
| Molecular Weight | 326.7 g/mol |
| IUPAC Name | 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |
| CAS Number | 1306739-84-3 |
| PubChem Compound ID | 56760738 |
Synthesis Methods
The synthesis of this compound typically involves the coupling of an isoindole derivative with a benzoxazole moiety. This can be achieved through various organic synthesis techniques, such as alkylation reactions or cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, benzoxazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Potential medicinal applications include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other proteins within biological systems, leading to specific biological responses.
Comparison with Similar Compounds
Substituent Effects on the Isoindole-1,3-dione Core
The target compound’s benzoxazole-ethyl substituent distinguishes it from other phthalimide derivatives. Key structural analogs include:
- However, the benzoxazole group in the target compound introduces a heterocyclic oxygen and chlorine, which may alter solubility and hydrogen-bonding capacity .
- Imidazole/Benzimidazole Derivatives : For example, 2-(1H-benzimidazol-2-ylmethyl)isoindole-1,3-dione (CAS 5994-03-6, ) features a benzimidazole group linked via a methylene bridge. This substitution confers basicity due to the imidazole nitrogen, contrasting with the neutral benzoxazole in the target compound .
Linker Modifications
- Ethyl vs. Methylene Linkers : The ethyl chain in the target compound provides flexibility compared to rigid methylene linkers (e.g., in ). This flexibility may influence conformational adaptability in biological systems .
- PEG-Modified Derivatives : 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethyl]-1H-isoindole-1,3(2H)-dione () incorporates a polyethylene glycol (PEG) chain, significantly improving aqueous solubility—a feature absent in the target compound .
Anti-inflammatory and Hepatoprotective Effects
- The phthalimide analog 2-[2-(2-Bromo-1-ethyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione () demonstrated hepatoprotective effects in mice by reducing oxidative stress markers (malondialdehyde, nitric oxide) and enhancing antioxidant enzyme activity.
- Thalidomide analogs () are known for immunomodulatory activity, but their teratogenicity limits use. The chlorine and benzoxazole groups in the target compound may reduce off-target effects while retaining anti-inflammatory properties .
Antimicrobial and Anticancer Potential
- Imidazole-substituted derivatives () show broad-spectrum antimicrobial activity due to the imidazole ring’s ability to coordinate metal ions or disrupt microbial membranes. The benzoxazole group in the target compound might offer similar advantages but with altered selectivity .
- Dichloro-substituted phthalimides () exhibit cytotoxicity against cancer cell lines, suggesting that halogenation enhances antiproliferative effects. The 6-chloro-benzoxazole group in the target compound could similarly contribute to DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Analogs
Biological Activity
The compound 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a notable member of the isoindole family, which has garnered attention for its diverse biological activities. This article aims to present a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₁ClN₂O₃
- CAS Number : 1306739-84-3
- Molecular Weight : 336.73 g/mol
This compound features a unique structure that combines an isoindole moiety with a benzoxazole group, contributing to its potential pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with benzoxazole and isoindole structures exhibit significant antimicrobial properties. A study on similar benzoxazole derivatives demonstrated broad-spectrum activity against various bacterial strains and fungi, suggesting that the target compound may share these characteristics. The minimum inhibitory concentration (MIC) values for related compounds ranged from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans .
Anticancer Potential
The anticancer properties of benzoxazole derivatives have been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain analogues displayed IC50 values less than that of standard drugs like doxorubicin in various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
Benzoxazole derivatives have been reported to exhibit anti-inflammatory effects. The presence of the benzoxazole ring is believed to play a crucial role in modulating inflammatory pathways. Compounds derived from this class have shown efficacy in reducing inflammatory markers in vitro and in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : The compound may influence various signaling pathways related to inflammation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzoxazole derivatives were synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzoxazole structure significantly impacted activity levels. Notably, compounds with halogen substitutions exhibited enhanced potency .
Case Study 2: Anticancer Activity Assessment
A series of isoindole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study revealed that the presence of electron-withdrawing groups on the benzoxazole moiety increased cytotoxicity. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents .
Summary of Findings
The diverse biological activities of this compound highlight its potential as a therapeutic agent in various medical fields. Its antimicrobial, anticancer, and anti-inflammatory properties make it a candidate for further research and development.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry to minimize byproducts like unreacted benzoxazole intermediates.
Advanced: How can reaction conditions be systematically optimized to enhance yield and selectivity?
Methodological Answer:
Employ Design of Experiments (DoE) to evaluate critical parameters:
Variables : Temperature (140–180°C), catalyst concentration (0.5–2.0 mol%), solvent polarity (DMF vs. toluene), and reaction time (2–8 hours).
Response Surface Methodology (RSM) : Identify interactions between variables; e.g., higher temperatures may reduce reaction time but increase decomposition .
Validation : Confirm optimal conditions (e.g., 160°C, 1.5 mol% p-TsOH, DMF, 5 hours) through triplicate runs, achieving >85% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
